molecular formula C11H22ClNO2 B2437693 Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride CAS No. 2138278-93-8

Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride

Cat. No. B2437693
CAS RN: 2138278-93-8
M. Wt: 235.75
InChI Key: MCCATMVHAUFXNU-UHFFFAOYSA-N
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Description

“Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H21NO2.ClH . It is also known by its IUPAC name "tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3;1H/t8-,9+; . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.75 . It is a powder at room temperature . .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride plays a crucial role in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of cyclic amino acid esters and characterized using NMR spectroscopy and high-resolution mass spectrometry. Its structure has been determined via X-ray diffraction analysis, highlighting its importance in molecular structure determination (Moriguchi et al., 2014).

Organic Synthesis and Ring-Closing Reactions

In organic synthesis, tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride is involved in ring-closing iodoamination reactions. This process is significant in synthesizing complex organic structures such as the tropane alkaloid (+)-pseudococaine, demonstrating its utility in creating biologically active compounds (Brock et al., 2012).

Preparation of Specific Organic Compounds

The compound is also used in the preparation of specific organic compounds like 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine. This involves protecting amino groups and subsequent reactions to form structurally complex organic molecules, showcasing its role in creating functionalized organic compounds (Zhong-Qian Wu, 2011).

Polymerization and Functional Cyclic Esters

The compound is vital in synthesizing homo- and copolymers of new cyclic esters containing protected functional groups. This application is crucial in materials science, especially in the development of new polymeric materials with specific properties (Trollsås et al., 2000).

As a Reagent in Chemical Reactions

Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride is used as a reagent in various chemical reactions. For instance, it has been employed in the acylation of different amino acids or amines, demonstrating its versatility as a chemical reagent (Harris & Wilson, 2009).

Synthesis of Benzothizole Modified Derivatives

The compound has been utilized in synthesizing benzothizole modified derivatives, which are important in detecting volatile acid vapors. This application is significant in developing chemosensors and highlights the compound's role in creating materials with sensory applications (Sun et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use and study of “Tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride” are not clear from the available information. It could potentially be used in a variety of chemical reactions, given its amine functionality .

properties

IUPAC Name

tert-butyl 1-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2,3)14-9(13)11(12)7-5-4-6-8-11;/h4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCATMVHAUFXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138278-93-8
Record name tert-butyl 1-aminocyclohexane-1-carboxylate hydrochloride
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